molecular formula C22H27NO2 B2514253 N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide CAS No. 2034304-83-9

N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide

Cat. No.: B2514253
CAS No.: 2034304-83-9
M. Wt: 337.463
InChI Key: GNPYZBQWXIAKNA-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide is a synthetic carboxamide derivative featuring a rigid adamantane core linked to a benzofuran-substituted propan-2-yl group.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-14(6-19-10-18-4-2-3-5-20(18)25-19)23-21(24)22-11-15-7-16(12-22)9-17(8-15)13-22/h2-5,10,14-17H,6-9,11-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPYZBQWXIAKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide typically involves the reaction of 1-(1-benzofuran-2-yl)propan-2-amine with adamantane-1-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions on the adamantane core.

Major Products

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted adamantane derivatives.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its ability to interact with various biological targets, including enzymes and receptors. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely mirrors N-butyladamantane-1-carboxamide, substituting butanamine with 1-(1-benzofuran-2-yl)propan-2-amine .
  • Structural Rigidity : Adamantane’s cage structure enhances metabolic stability compared to cyclopropane or thiazole derivatives, as evidenced by slower hepatic clearance in preclinical models .
  • Biological Activity : Benzofuran’s aromatic system may enhance binding to serotonin or dopamine receptors, as seen in related psychoactive compounds. In contrast, furan analogs show weaker affinity in vitro .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide, identified by its CAS number 2034304-83-9, is a compound that has garnered attention for its potential biological activities. This article compiles and analyzes the existing research on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22_{22}H27_{27}NO2_2, with a molecular weight of 337.5 g/mol. The structure features a unique combination of adamantane and benzofuran moieties, which may contribute to its biological properties.

PropertyValue
CAS Number2034304-83-9
Molecular FormulaC22_{22}H27_{27}NO2_2
Molecular Weight337.5 g/mol

Anticancer Potential

Recent studies have indicated that benzofuran derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have shown the ability to induce apoptosis in leukemia cells (K562 and MOLT-4) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxicity Data of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK56225ROS generation
Compound BMOLT-430Mitochondrial dysfunction
This compoundTBDTBDTBD

The mechanism by which this compound exerts its effects may involve the following pathways:

  • Apoptosis Induction : The compound likely promotes apoptosis through the intrinsic pathway, involving mitochondrial membrane potential changes and cytochrome c release.
  • ROS Generation : Increased levels of ROS can lead to oxidative stress, triggering apoptotic pathways in cancer cells.
  • Caspase Activation : The activation of caspases (especially caspases 3 and 7) has been observed following exposure to similar compounds, indicating a pro-apoptotic effect .

Case Studies

In a notable study, researchers investigated the effects of various benzofuran derivatives on cancer cell lines. The findings suggested that the introduction of specific substituents on the benzofuran ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Q & A

Q. How do substitutions on the benzofuran ring alter biological activity compared to the parent compound?

  • Methodological Answer :
  • Halogenation effects : Synthesize 5-fluoro or 6-chloro derivatives and compare COX-2 inhibition (e.g., IC₅₀ shifts from 12 µM to 8 µM) .
  • Electron-withdrawing groups : Introduce nitro groups to enhance electrophilic reactivity and target binding .
  • SAR modeling : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent parameters (Hammett σ) with activity .

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